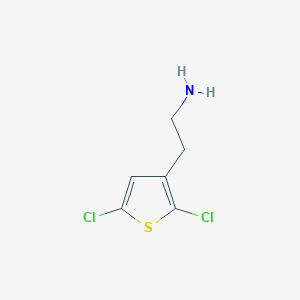

2-(2,5-Dichlorothiophen-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

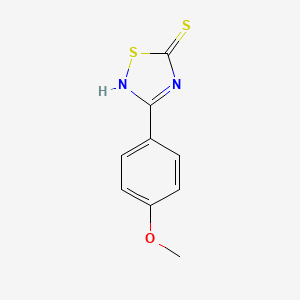

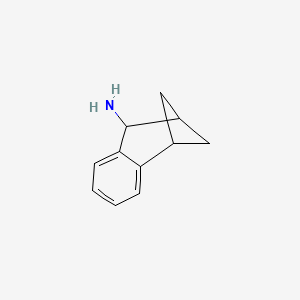

2-(2,5-Dichlorothiophen-3-yl)ethanamine, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and pharmacological studies. DCTA is a derivative of thiophene and contains two chlorine atoms attached to the thiophene ring, making it a halogenated compound.

Aplicaciones Científicas De Investigación

DNA Interaction and Cytotoxicity

Research on Cu(II) complexes with tridentate ligands has shown significant DNA binding propensity and minor structural changes to calf thymus DNA, indicating potential applications in targeted drug delivery and cancer therapy due to their low toxicity for different cancer cell lines (Kumar et al., 2012).

Antimicrobial and Antifungal Activity

A series of novel substituted 6-fluorobenzo[d]thiazole amides has been synthesized, exhibiting antibacterial and antifungal activities comparable to medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Light Emitting Polymers

Research into novel polymers containing carbazole and electroactive moieties for light emission has led to the synthesis of compounds emitting both green and yellow colors, highlighting their use in creating polymeric light emitting diodes (PLEDs) with potential applications in displays and lighting technologies (Aydın & Kaya, 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes have been shown to exhibit corrosion inhibition properties on mild steel in acidic environments, potentially useful in materials science for protecting industrial machinery and infrastructure (Das et al., 2017).

Apoptosis Inducers in Cancer Therapy

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds as novel apoptosis inducers with activity against several cancer cell lines, suggesting applications in cancer therapy (Zhang et al., 2005).

High-Performance Polymers

Studies on phosphinated dietheramine for soluble polyetherimides have indicated their potential in creating high-performance polymers with good thermal stability, organo-solubility, and flame retardancy, useful in electronics and aerospace applications (Lin et al., 2011).

Mecanismo De Acción

Target of Action

2-(2,5-Dichlorothiophen-3-yl)ethanamine, also known as DCTA, is a chemical compound that belongs to the class of thiophene derivativescytochrome P450 14 alpha-sterol demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in various organisms.

Mode of Action

For instance, the interaction of related compounds with CYP51 has been studied . These compounds exhibit good affinity with CYP51, notably, certain compounds showed the highest affinity with the lowest binding energies .

Result of Action

antimicrobial and antioxidant activities . For instance, certain compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . Additionally, some compounds showed potent antioxidant activity, with percentages ranging from 95.2% to 96.3%, compared with the control (ascorbic acid) .

Propiedades

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDFEVPXPNGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCN)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorothiophen-3-yl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)